REACTION_CXSMILES
|
Cl.C([N:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH:16]([C:24]2[CH:29]=[CH:28][C:27]([F:30])=[CH:26][CH:25]=2)[C:17]2[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=2)[CH2:11][CH2:10]1)C1C=CC=CC=1>CO.[Pd]>[F:30][C:27]1[CH:26]=[CH:25][C:24]([CH:16]([C:17]2[CH:18]=[CH:19][C:20]([F:23])=[CH:21][CH:22]=2)[CH2:15][N:12]2[CH2:11][CH2:10][NH:9][CH2:14][CH2:13]2)=[CH:29][CH:28]=1 |f:0.1|
|
Name
|
1-benzyl-4-[2,2-bis(4-fluorophenyl)ethyl]-piperazine hydrochloride
|
Quantity
|
35.1 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CCN(CC1)CC(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off with suction
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 200 ml of water
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted several times with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the extracts were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C(CN1CCNCC1)C1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |